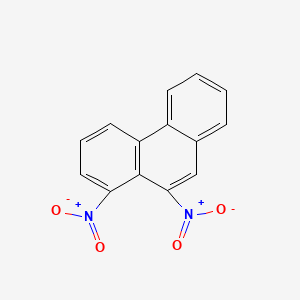
1,10-Dinitrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Dinitrophenanthrene is an organic compound with the molecular formula C14H8N2O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two nitro groups at the 1 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,10-Dinitrophenanthrene can be synthesized through several methods. One common route involves the nitration of phenanthrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the corrosive and hazardous nature of the nitrating agents.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Dinitrophenanthrene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical.
Major Products Formed
Reduction: The major products are 1,10-diaminophenanthrene.
Substitution: Depending on the substituent introduced, various substituted phenanthrene derivatives can be formed.
Oxidation: Oxidation products are less common but can include phenanthrenequinones.
Applications De Recherche Scientifique
1,10-Dinitrophenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phenanthrene derivatives and in the study of aromatic nitration reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores potential therapeutic applications.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,10-Dinitrophenanthrene and its derivatives involves interactions with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Dinitrophenanthrene
- 4,9-Dinitrophenanthrene
- 2,7-Dinitrophenanthrene-9,10-dione
Comparison
1,10-Dinitrophenanthrene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and potential applications. Compared to other dinitrophenanthrene derivatives, it may exhibit different reactivity patterns and biological activities due to the electronic and steric effects of the nitro groups.
Propriétés
Numéro CAS |
159092-68-9 |
|---|---|
Formule moléculaire |
C14H8N2O4 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
1,10-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)12-7-3-6-11-10-5-2-1-4-9(10)8-13(14(11)12)16(19)20/h1-8H |
Clé InChI |
WOPYAFSUGHOZBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C(C(=CC=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


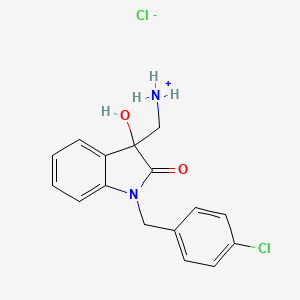
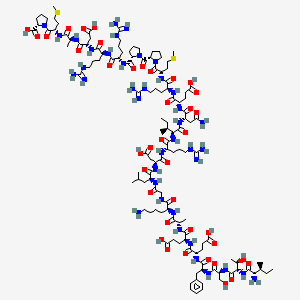
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)

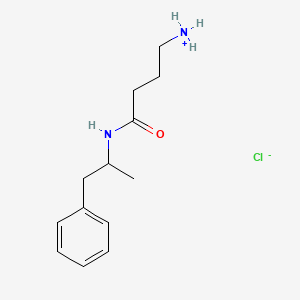
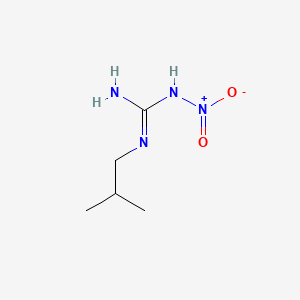
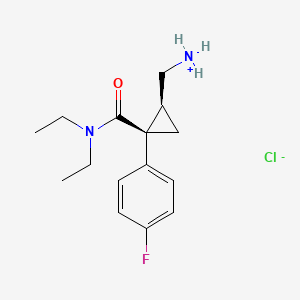


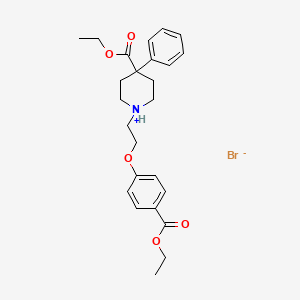
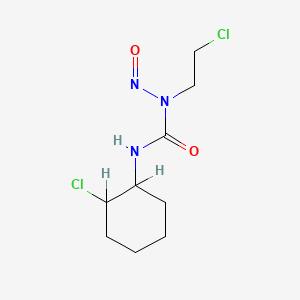
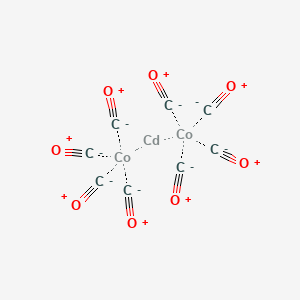
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)
